Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an isonicotinamido group and two ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isonicotinamido group: This step involves the reaction of the thiophene derivative with isonicotinic acid or its derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups, forming amides or thioesters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various functionalized thiophene derivatives.
Scientific Research Applications
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The isonicotinamido group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar compounds to Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate include other thiophene derivatives with different substituents. For example:
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the isonicotinamido group, making it less versatile in biological applications.
5-(Isonicotinamido)-3-methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of ester groups, affecting its solubility and reactivity.
Methyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate: Has a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-4-23-16(21)12-10(3)13(17(22)24-5-2)25-15(12)19-14(20)11-6-8-18-9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSJOTUFFRYEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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